molecular formula C8H7ClN4 B13597385 5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine

5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13597385
M. Wt: 194.62 g/mol
InChI Key: PYCFGMHDXFXMPC-UHFFFAOYSA-N
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Description

5-(5-Chloropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloropyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of the pyrazole and chloropyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H7ClN4/c9-5-1-2-6(11-4-5)7-3-8(10)13-12-7/h1-4H,(H3,10,12,13)

InChI Key

PYCFGMHDXFXMPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CC(=NN2)N

Origin of Product

United States

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